molecular formula C9H16FN3O4 B13993836 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea CAS No. 91390-36-2

3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea

Cat. No.: B13993836
CAS No.: 91390-36-2
M. Wt: 249.24 g/mol
InChI Key: RLAKMEUDNKICOY-UHFFFAOYSA-N
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Description

3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea is a synthetic organic compound that features a cyclohexyl ring substituted with hydroxyl groups, a fluoroethyl group, and a nitroso-urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea typically involves multiple steps:

    Formation of the cyclohexyl ring: Starting from a suitable cyclohexane derivative, hydroxyl groups are introduced at the 2 and 6 positions through hydroxylation reactions.

    Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions where a fluoroethyl halide reacts with the cyclohexyl derivative.

    Formation of the nitroso-urea moiety: This step involves the reaction of the intermediate with nitrosating agents under controlled conditions to form the nitroso-urea group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the cyclohexyl ring can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the fluoroethyl group under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving nitroso compounds.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitroso group could play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dihydroxycyclohexyl)-1-(2-chloroethyl)-1-nitroso-urea: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    3-(2,6-Dihydroxycyclohexyl)-1-(2-bromoethyl)-1-nitroso-urea: Similar structure but with a bromoethyl group.

Uniqueness

The presence of the fluoroethyl group in 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea may confer unique properties such as increased metabolic stability or altered reactivity compared to its chloroethyl or bromoethyl analogs.

Properties

CAS No.

91390-36-2

Molecular Formula

C9H16FN3O4

Molecular Weight

249.24 g/mol

IUPAC Name

3-(2,6-dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea

InChI

InChI=1S/C9H16FN3O4/c10-4-5-13(12-17)9(16)11-8-6(14)2-1-3-7(8)15/h6-8,14-15H,1-5H2,(H,11,16)

InChI Key

RLAKMEUDNKICOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)O)NC(=O)N(CCF)N=O)O

Origin of Product

United States

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